molecular formula C16H18N4O B7166287 N-pyridin-2-yl-3-(pyridin-4-ylmethyl)pyrrolidine-1-carboxamide

N-pyridin-2-yl-3-(pyridin-4-ylmethyl)pyrrolidine-1-carboxamide

Cat. No.: B7166287
M. Wt: 282.34 g/mol
InChI Key: NWURYLWLQSZTKA-UHFFFAOYSA-N
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Description

N-pyridin-2-yl-3-(pyridin-4-ylmethyl)pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring substituted with pyridine groups. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of pyridine and pyrrolidine moieties in its structure imparts unique chemical and biological properties.

Properties

IUPAC Name

N-pyridin-2-yl-3-(pyridin-4-ylmethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c21-16(19-15-3-1-2-7-18-15)20-10-6-14(12-20)11-13-4-8-17-9-5-13/h1-5,7-9,14H,6,10-12H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWURYLWLQSZTKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CC2=CC=NC=C2)C(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of α-bromoketones with 2-aminopyridine under mild, metal-free conditions using iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene . This reaction promotes C–C bond cleavage, leading to the formation of the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-pyridin-2-yl-3-(pyridin-4-ylmethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.

    Substitution: NBS, halogenated solvents, and sometimes catalysts like palladium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of secondary amines or alcohols.

Scientific Research Applications

N-pyridin-2-yl-3-(pyridin-4-ylmethyl)pyrrolidine-1-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-pyridin-2-yl-3-(pyridin-4-ylmethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The pyridine rings can coordinate with metal ions, while the pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-pyridin-2-yl-3-(pyridin-4-ylmethyl)pyrrolidine-1-carboxamide is unique due to the combination of pyridine and pyrrolidine moieties, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

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